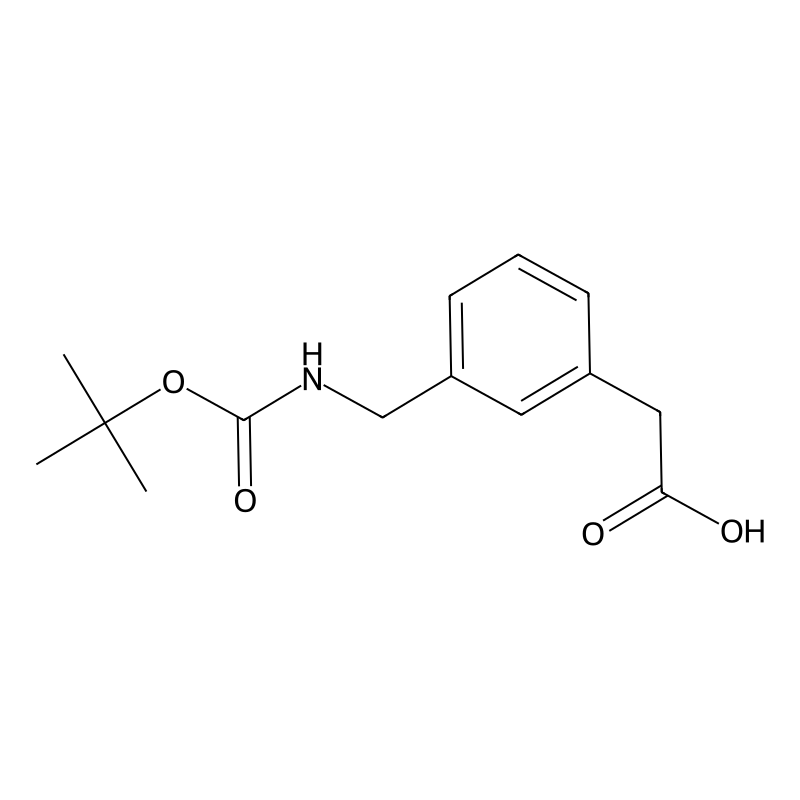

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines

: Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Developments and applications of α-bromonitrostyrenes in organic syntheses

: The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses. α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles. In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, also known by its chemical structure C14H19NO4, is a compound that features a phenyl group substituted with an amino and a carboxylic acid functionality. The tert-Butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines, which enhances the stability of the amino functionality during various

As an intermediate, 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid does not have a defined mechanism of action. Its purpose lies in the formation of the final target molecule, which would determine its specific biological or chemical activity.

- Wear gloves, eye protection, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Dispose of waste according to appropriate regulations.

The primary reactions involving 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid typically include:

- Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid), yielding the free amine.

- Coupling Reactions: The amino group can participate in peptide coupling reactions with activated carboxylic acids to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of corresponding amines or other derivatives.

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available phenylacetic acid derivatives.

- Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine).

- Methylation: The methylation step can involve alkylation reactions where an appropriate alkyl halide is reacted with the protected amine.

- Final Deprotection: After the desired reaction has been completed, the Boc group is removed to yield the final product.

Similar Compounds

Several compounds share structural similarities with 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, including:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Amino-3-phenylpropanoic acid | C9H11NO2 | Contains an amino group and carboxylic acid; simpler structure |

| Phenylalanine | C9H11NO2 | An essential amino acid; naturally occurring |

| 3-(Aminomethyl)benzoic acid | C9H11NO2 | Similar phenolic structure; used in drug design |

These compounds are unique due to their specific functional groups and potential applications in medicinal chemistry, but they differ from 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid in terms of their reactivity and biological activity profiles.